
1,1'-(Phenylphosphoryl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylphosphoryl)diaziridine is a unique chemical compound characterized by a three-membered ring structure containing two nitrogen atoms and a phenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Phenylphosphoryl)diaziridine typically involves the reaction of phenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1,1’-(Phenylphosphoryl)diaziridine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Phenylphosphoryl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted diaziridines, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1’-(Phenylphosphoryl)diaziridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neurotropic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphoryl)diaziridine involves its interaction with molecular targets through its reactive nitrogen atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the strained ring structure of the diaziridine .
Comparison with Similar Compounds
Aziridines: These compounds also contain a three-membered ring with nitrogen atoms but lack the phenylphosphoryl group.
Diazirines: Similar to diaziridines but with a different ring structure and reactivity.
Phosphorylated Amines: Compounds with similar functional groups but different ring structures
Uniqueness: 1,1’-(Phenylphosphoryl)diaziridine is unique due to its combination of a strained diaziridine ring and a phenylphosphoryl group.
Properties
CAS No. |
10543-74-5 |
|---|---|
Molecular Formula |
C10H13N2OP |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-[aziridin-1-yl(phenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H13N2OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
XIVAIIVGSJFTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(C2=CC=CC=C2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


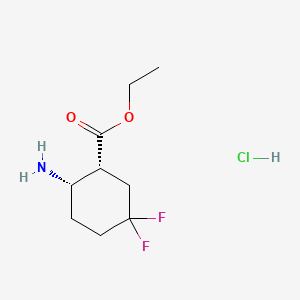
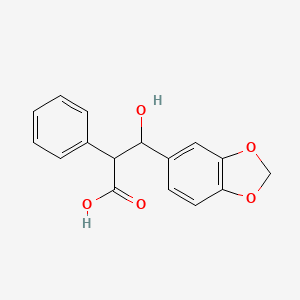
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


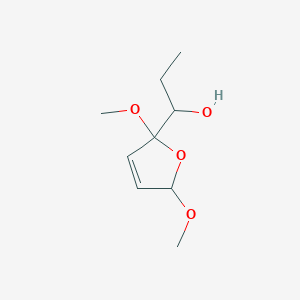
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
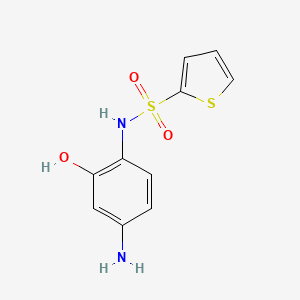

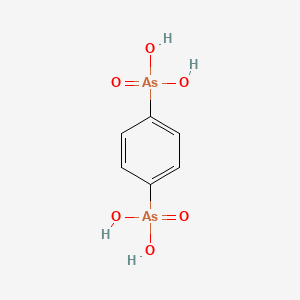
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

